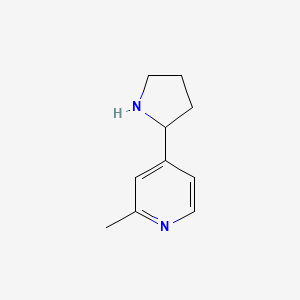

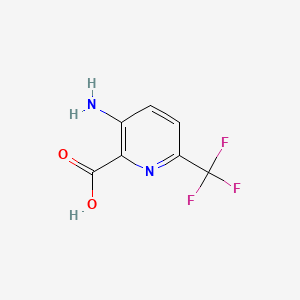

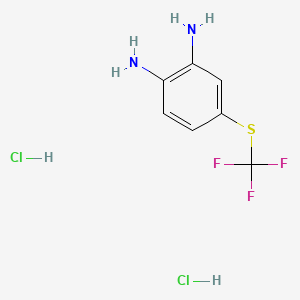

3-Amino-6-(trifluoromethyl)picolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Amino-6-(trifluoromethyl)picolinic acid” is a chemical compound with the molecular formula C7H5F3N2O2 . It is a derivative of picolinic acid, which is a monocarboxylic derivative of pyridine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds involved a nucleophilic substitution reaction in which the chlorine atom at position 6 of picloram was replaced by hydrazine hydrate .Molecular Structure Analysis

The molecular structure of “3-Amino-6-(trifluoromethyl)picolinic acid” can be represented by the InChI code: 1S/C7H4BrF3N2O2/c8-5-2(7(9,10)11)1-3(12)4(13-5)6(14)15/h1H,12H2,(H,14,15) .Aplicaciones Científicas De Investigación

Coordination Chemistry

Studies on coordination compounds have explored the interaction of picolinic acid derivatives with metals. For instance, research on iron(III) compounds with dipicolinic acid and 2-amino-6-picoline revealed different coordination environments, showcasing the compound's utility in creating complex structures with potential applications in catalysis and materials science (Tabatabaee, Dadkhodaee, & Kukovec, 2013).

Synthesis Methodologies

Research into the synthesis of various trifluoromethylated amino compounds using trifluoroacetaldehyde as a starting compound demonstrates the role of picoline derivatives in facilitating the formation of complex fluorinated structures. These compounds are significant in the development of pharmaceuticals and agrochemicals due to their unique properties (Mimura, Kawada, Yamashita, Sakamoto, & Kikugawa, 2010).

Material Science

In the field of material science, the modification of agarose with picolinic acid derivatives has been studied, leading to the synthesis of new fluorogenic amides of agarose. These materials could have applications as sensors in biomedical and pharmaceutical industries, highlighting the versatility of picolinic acid derivatives in developing new materials (Kondaveeti, Mehta, & Siddhanta, 2014).

Organic Electronics

The degradation of picolinate dopants in organic light-emitting diodes (OLEDs) has been investigated, indicating the challenges and potential solutions for stabilizing blue phosphorescent OLEDs. This research underscores the significance of picolinic acid derivatives in the development of advanced electronic materials and devices (Baranoff et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of 3-Amino-6-(trifluoromethyl)picolinic acid is the auxin-signaling F-box protein 5 (AFB5) . This protein plays a crucial role in the growth and development of plants by regulating the auxin hormone signaling pathway .

Mode of Action

3-Amino-6-(trifluoromethyl)picolinic acid interacts with its target, AFB5, by docking onto the receptor . The interaction between the compound and AFB5 is more intensive than that of picloram, a well-known herbicide . This strong interaction leads to changes in the auxin hormone signaling pathway, affecting the growth and development of plants .

Biochemical Pathways

The compound affects the auxin hormone signaling pathway, which is a key biochemical pathway in plants . The auxin hormone signaling pathway regulates various aspects of plant growth and development, including cell elongation, phototropism, and gravitropism . By interacting with AFB5, 3-Amino-6-(trifluoromethyl)picolinic acid disrupts this pathway, leading to downstream effects such as inhibited root growth .

Result of Action

The result of the compound’s action is the inhibition of plant growth. Specifically, it has been found to inhibit the growth of Arabidopsis thaliana roots . The IC50 value of a similar compound was found to be 45 times lower than that of the halauxifen-methyl commercial herbicide , suggesting that 3-Amino-6-(trifluoromethyl)picolinic acid could potentially have potent herbicidal activity.

Safety and Hazards

The safety data sheet for a related compound, “3-Amino-6-(trifluoromethyl)-1H-indazole”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed .

Direcciones Futuras

Research on picolinic acid and picolinate compounds, which are a remarkable class of synthetic auxin herbicides, has been active in recent years. New picolinate compounds have been launched as novel herbicides. Using their structural skeleton as a template, new compounds have been designed and synthesized for the discovery of compounds with potent herbicidal activity . This suggests that “3-Amino-6-(trifluoromethyl)picolinic acid” and its derivatives could have potential applications in the field of herbicides.

Propiedades

IUPAC Name |

3-amino-6-(trifluoromethyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3(11)5(12-4)6(13)14/h1-2H,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWQZRKHKSPYSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide](/img/structure/B578098.png)

![Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B578113.png)